![molecular formula C8H12ClN3O B2499312 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride CAS No. 2361775-62-2](/img/structure/B2499312.png)
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride
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Description
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves cyclization reactions and the use of hydrazine hydrate. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Similarly, the synthesis of a tetrahydro derivative of a pyrimido[4,5-c]pyridazinone nucleoside involved cyclization under aromatization conditions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial for their biological activity. For example, the cardiotonic 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one was studied using X-ray crystallography to determine its three-dimensional structure, which is mostly planar with some regions of nonplanarity . This information is valuable for understanding the conformational preferences of the pyridazinone ring, which could be relevant to the compound "2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride".
Chemical Reactions Analysis
The reactivity of pyridazinone derivatives can vary depending on their substitution patterns. For instance, the dehydrogenation of a 3-methyl-5,8-dihydropyrazolo[1,2-a]pyridazin-1-one to a more aromatic structure was reported . Additionally, chloropyrido[2,3-d]pyridazines have been studied for their nucleophilic reactions, leading to the formation of new heterocyclic compounds . These studies suggest that the compound may also undergo similar reactions, which could be explored for the development of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For example, the presence of a hydroxymethyl group in the 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine affects its solubility and reactivity . The substitution of methyl groups and the degree of saturation in the pyridazinone ring can also impact the potency of these compounds as cardiotonic agents . These findings can be extrapolated to predict the properties of "2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride", such as its solubility, stability, and potential biological activity.
Scientific Research Applications
Chemical Properties and Synthesis
Pyridazinone derivatives, such as 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride, are known for their significant chemical properties, making them subjects of extensive research. These compounds are recognized for their versatile synthesis methods and diverse biological activities. Synthesis usually involves the addition of hydrazine or its derivatives to a properly substituted carbon chain. The pyridazinone structure is noted for its electron-deficient nature, making it a key candidate for various pharmacological studies due to its potential activities related to the cardiovascular system among others (Jakhmola et al., 2016).
Pharmacological Applications
The pharmacological interest in pyridazinone derivatives stems from their wide range of potential therapeutic applications. These compounds have been studied for their roles in inhibiting cyclooxygenase enzymes, making them relevant for the treatment of pain and inflammation associated with conditions such as arthritis. The specificity and efficacy of such compounds, including variants of the 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride, indicate their potential as selective COX-2 inhibitors. This specificity could offer therapeutic advantages in terms of reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Asif, 2016).
Drug Development and Medicinal Chemistry
The exploration of pyridazinone derivatives in drug development is an area of ongoing research. Their incorporation into medicinal chemistry is driven by the scaffold's ability to modulate various biological targets, including enzymes and receptors crucial for disease pathology. The development of novel compounds based on the pyridazinone core structure aims at enhancing pharmacokinetic profiles and efficacy while minimizing adverse effects. This approach highlights the importance of structural modifications and the potential of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride derivatives in generating new therapeutic agents for a range of diseases (Garrido et al., 2021).
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11-8(12)7-2-3-9-4-6(7)5-10-11;/h5,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPFZZJXMHMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CNCC2)C=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride |
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